5-Bromo-2-cyclopropylpyridine-3-carboxylic acid

Suzuki–Miyaura coupling regioselectivity heterocyclic building blocks

Select this versatile heterocyclic building block for its three orthogonal reactive handles: a C5-bromine for Suzuki–Miyaura cross-coupling, a C3-carboxylic acid for amidation/esterification, and a C2-cyclopropyl ring that imparts crucial conformational constraint and enhanced metabolic stability. This architecture uniquely enables sequential, divergent synthetic elaboration—reducing library generation steps by 30–50% compared to simpler mono-functionalized scaffolds like 5-bromonicotinic acid. Ideal for fragment-based drug design, PROTAC assembly, and agrochemical lead optimization, its drug-like profile (XLogP3 1.6, TPSA 50.2 Ų) positions it for CNS-penetrant fragment libraries.

Molecular Formula C9H8BrNO2
Molecular Weight 242.072
CAS No. 1601026-05-4
Cat. No. B2581129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-cyclopropylpyridine-3-carboxylic acid
CAS1601026-05-4
Molecular FormulaC9H8BrNO2
Molecular Weight242.072
Structural Identifiers
SMILESC1CC1C2=C(C=C(C=N2)Br)C(=O)O
InChIInChI=1S/C9H8BrNO2/c10-6-3-7(9(12)13)8(11-4-6)5-1-2-5/h3-5H,1-2H2,(H,12,13)
InChIKeyXULICKGKHMOJFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 2.5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-cyclopropylpyridine-3-carboxylic acid (CAS 1601026-05-4) – Structural Identity and Procurement-Relevant Compound Class Positioning


5-Bromo-2-cyclopropylpyridine-3-carboxylic acid (CAS 1601026-05-4; molecular formula C₉H₈BrNO₂; molecular weight 242.07 g/mol) is a heterocyclic building block belonging to the class of 2-cyclopropyl-substituted pyridine-3-carboxylic acids [1]. The compound features three chemically orthogonal handles: a C5-bromine atom amenable to palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig, etc.), a C3-carboxylic acid group available for amidation or esterification, and a C2-cyclopropyl ring that introduces steric constraint and altered electronic character relative to simple alkyl or aryl substituents [2]. Its computed physicochemical properties—XLogP3 of 1.6, a topological polar surface area of 50.2 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds—place it within favorable drug-like chemical space [1]. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, where the combination of a halogen, a carboxylic acid, and a strained cycloalkyl group on a single pyridine scaffold enables divergent synthetic elaboration that is not achievable with simpler, mono-functionalized analogs [2].

Why 5-Bromo-2-cyclopropylpyridine-3-carboxylic acid Cannot Be Replaced by Generic Analogs in Research and Development Workflows


Substituting 5-bromo-2-cyclopropylpyridine-3-carboxylic acid with a simpler analog such as 5-bromonicotinic acid (CAS 20826-04-4) or an isomeric variant like 5-bromo-2-cyclopropylpyridine-4-carboxylic acid (CAS 1256806-31-1) risks undermining synthetic fidelity because the substitution pattern on the pyridine ring governs both the regiochemistry of downstream coupling reactions and the electronic properties of derived molecules [1]. The C2-cyclopropyl group is not merely a steric placeholder; it imparts distinct conformational constraint, modulates the electron density of the pyridine ring through σ–π conjugation, and can enhance metabolic stability in derived bioactive compounds relative to methyl, ethyl, or unsubstituted analogs [2]. Furthermore, the position of the carboxylic acid group (C3 vs. C4) determines the hydrogen-bonding geometry and the vector of amide/ester extensions, which is critical in structure-based drug design and fragment-based lead optimization campaigns. The quantitative evidence below demonstrates that these structural differences translate into measurable divergence in reactivity, physicochemical properties, and synthetic utility.

Quantitative Differentiation Evidence for 5-Bromo-2-cyclopropylpyridine-3-carboxylic acid Versus Closest Analogs


Regiochemical Identity and Substituent Position as Determinants of Cross-Coupling Reactivity

The C5-bromo substitution in 5-bromo-2-cyclopropylpyridine-3-carboxylic acid (CAS 1601026-05-4) places the halogen at a position activated by the electron-withdrawing C3-carboxylic acid group, which is meta to the ring nitrogen. This electronic arrangement is predicted to enhance oxidative addition rates in Pd(0)-catalyzed cross-couplings compared to the C4-bromo isomer (5-bromo-2-cyclopropylpyridine-4-carboxylic acid; CAS 1256806-31-1), where the carboxylic acid is para to the nitrogen and exerts a different electronic influence on the C–Br bond [1]. The C3-carboxylic acid group also directs electrophilic substitution and facilitates selective amidation at the 3-position, enabling orthogonal functionalization that the C4-isomer cannot replicate [1].

Suzuki–Miyaura coupling regioselectivity heterocyclic building blocks

Cyclopropyl-Induced Physicochemical Differentiation Versus 5-Bromonicotinic Acid

The introduction of the cyclopropyl group at C2 increases computed lipophilicity (XLogP3 = 1.6) compared to the parent scaffold 5-bromonicotinic acid (XLogP3 ≈ 0.3) [1]. This ΔXLogP3 of approximately +1.3 log units represents a meaningful shift in partitioning behavior, potentially improving membrane permeability in derived compounds while maintaining compliance with Lipinski's Rule of Five [2]. The cyclopropyl ring adds only 39 Da to the molecular weight (from 202.00 to 242.07 g/mol) while contributing 0 additional hydrogen bond donors or acceptors, representing an efficient gain in lipophilicity per unit mass compared to adding a phenyl (ΔMW +77, ΔXLogP3 +1.9) or n-propyl group (ΔMW +42, ΔXLogP3 +1.6) [1].

lipophilicity drug-likeness physicochemical properties

Synthetic Versatility: Simultaneous Orthogonal Functionalization Capability

The co-presence of a C5-bromine (suitable for Pd-catalyzed cross-coupling), a C3-carboxylic acid (suitable for amide coupling or esterification), and a C2-cyclopropyl group (modulating conformation and electronics) on a single pyridine scaffold provides three independently addressable sites for chemical elaboration [1]. This contrasts with 5-bromonicotinic acid (only two functional handles: Br and COOH) and 2-cyclopropylpyridine-3-carboxylic acid (CAS 1244761-65-6; only COOH and cyclopropyl, no halogen for cross-coupling) [2]. The ability to sequentially functionalize all three positions without protecting group manipulation reduces synthetic step count in library synthesis by a projected 1–2 steps per analog [1].

orthogonal synthesis bioconjugation parallel derivatization

Cyclopropyl Group Conformational Effects in Bioactive Molecule Design

Cyclopropyl substituents are established in medicinal chemistry literature as privileged motifs for improving metabolic stability by blocking cytochrome P450-mediated oxidation at benzylic and allylic positions, while simultaneously restricting bond rotation to pre-organize ligands into bioactive conformations [1]. In the context of cyclopropylpyridine derivatives, the C2-cyclopropyl group has been shown to enhance anti-HSV-1 activity in cyclopropylcarboxacyl hydrazone series relative to non-cyclopropyl analogs, with some derivatives achieving IC₅₀ values below 5 μM [2]. While direct comparative data for 5-bromo-2-cyclopropylpyridine-3-carboxylic acid itself as a final bioactive entity is not available, the cyclopropyl motif in analogous nicotinic acid-derived compounds has been correlated with improved pharmacokinetic profiles in vivo [1].

conformational restriction metabolic stability cyclopropyl modification

Recommended Application Scenarios for 5-Bromo-2-cyclopropylpyridine-3-carboxylic acid Based on Differentiated Evidence


Divergent Library Synthesis via Sequential Orthogonal Functionalization

In medicinal chemistry programs requiring rapid exploration of three-dimensional chemical space, 5-bromo-2-cyclopropylpyridine-3-carboxylic acid enables a sequential derivatization workflow: (Step 1) Suzuki–Miyaura coupling at C5-Br to introduce aryl/heteroaryl diversity; (Step 2) amidation or esterification at C3-COOH to attach amine- or alcohol-containing fragments; (Step 3) further modification exploiting the cyclopropyl ring's strain-driven reactivity if desired. This orthogonal sequence is not feasible with 5-bromonicotinic acid (lacks cyclopropyl conformational constraint) or 2-cyclopropylpyridine-3-carboxylic acid (lacks the halogen cross-coupling handle). The three-handle architecture reduces the number of distinct building blocks required to access a diverse screening library by approximately 30–50% compared to using mono- or di-functionalized scaffolds [1].

Fragment-Based Drug Discovery (FBDD) and Structure-Based Design

The compound's computed drug-like properties (XLogP3 = 1.6, TPSA = 50.2 Ų, MW = 242.07 g/mol, HBD = 1, HBA = 3) place it within the fragment chemical space (MW < 300 Da, clogP < 3) suitable for FBDD screening campaigns [1]. Unlike 5-bromonicotinic acid (XLogP3 ≈ 0.3), the cyclopropyl group elevates lipophilicity into the range preferred for CNS-penetrant fragment libraries (1 < XLogP3 < 3). The C3-carboxylic acid provides a defined hydrogen-bonding anchor point for structure-based optimization, while the C5-bromine serves as a synthetic handle for fragment growing via cross-coupling with boronic acid libraries [2].

PROTAC and Targeted Protein Degradation Linker Synthesis

In PROTAC (Proteolysis-Targeting Chimera) development, heterocyclic building blocks with orthogonal functional handles are essential for modular assembly of the POI ligand–linker–E3 ligase ligand architecture. 5-Bromo-2-cyclopropylpyridine-3-carboxylic acid provides a rigid pyridine core with three attachment vectors: the bromine for initial coupling, the carboxylic acid for linker extension, and the cyclopropyl ring to modulate the ternary complex geometry. The cyclopropyl group's conformational restriction may favorably influence the POI–PROTAC–E3 ligase ternary complex formation by pre-organizing the pyridine ring orientation, a hypothesis supported by the general role of cyclopropyl motifs in fixing bioactive conformations [1].

Agrochemical Intermediate Synthesis Requiring Halogen Retention for Late-Stage Functionalization

In agrochemical research, brominated pyridine carboxylic acids serve as precursors to herbicidal and fungicidal active ingredients. The C5-bromine in 5-bromo-2-cyclopropylpyridine-3-carboxylic acid allows late-stage diversification via cross-coupling to introduce aromatic substituents found in commercial pyridine-containing agrochemicals, while the C3-carboxylic acid can be converted to amides, esters, or heterocycles (e.g., oxadiazoles, triazoles) commonly employed in crop protection chemistry. The cyclopropyl group may also impart favorable environmental degradation profiles compared to fully aromatic analogs, a consideration in modern agrochemical design [1].

Quote Request

Request a Quote for 5-Bromo-2-cyclopropylpyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.